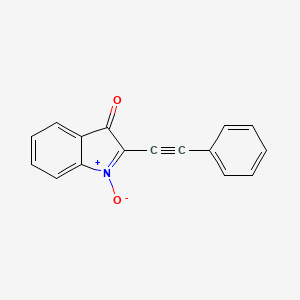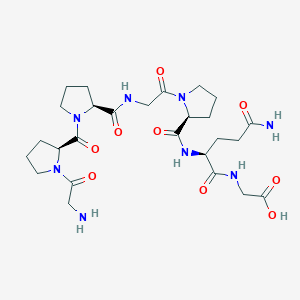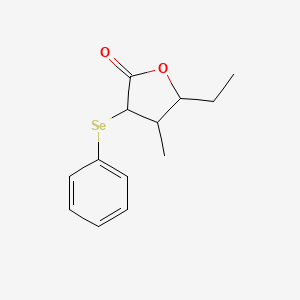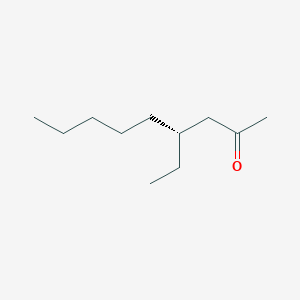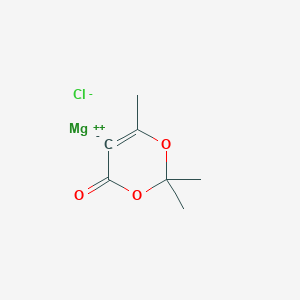
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride is a chemical compound known for its unique structure and reactivity This compound features a magnesium ion coordinated to a dioxin ring, which is substituted with three methyl groups and an oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride typically involves the reaction of a suitable dioxin precursor with a magnesium halide. One common method is the reaction of 2,2,6-trimethyl-4-oxo-1,3-dioxin with magnesium chloride in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The magnesium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxin derivatives with additional oxygen functionalities, while reduction may produce more reduced forms of the dioxin ring. Substitution reactions can lead to a variety of organomagnesium compounds.
Wissenschaftliche Forschungsanwendungen
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride has several applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which (2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride exerts its effects involves the coordination of the magnesium ion to various substrates. This coordination can activate the substrates for further chemical reactions, such as nucleophilic attack or electrophilic addition. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium bromide: Similar in structure but with a bromide ion instead of chloride.
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium iodide: Similar in structure but with an iodide ion instead of chloride.
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium fluoride: Similar in structure but with a fluoride ion instead of chloride.
Uniqueness
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride is unique due to its specific reactivity and stability compared to its bromide, iodide, and fluoride counterparts. The chloride ion provides a balance of reactivity and stability that makes it particularly useful in a wide range of chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
382162-64-3 |
|---|---|
Molekularformel |
C7H9ClMgO3 |
Molekulargewicht |
200.90 g/mol |
InChI |
InChI=1S/C7H9O3.ClH.Mg/c1-5-4-6(8)10-7(2,3)9-5;;/h1-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ULKUTPSDHDHZIC-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[C-]C(=O)OC(O1)(C)C.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



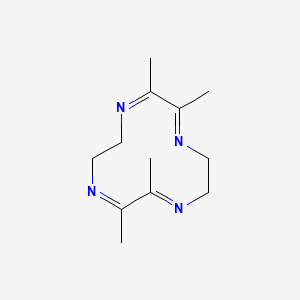
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)
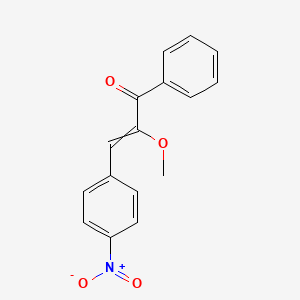
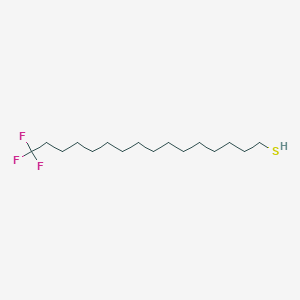
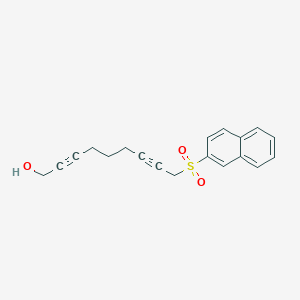
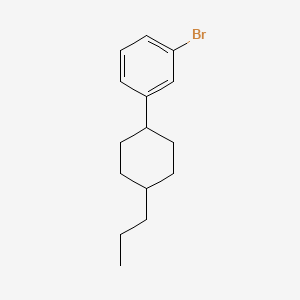
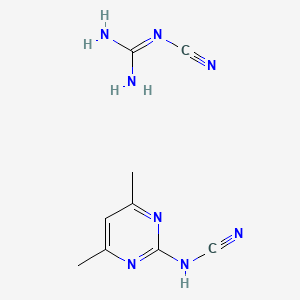
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
